molecular formula C9H8N2O B061122 4-Phenyl-1,2-oxazol-3-amine CAS No. 182424-34-6

4-Phenyl-1,2-oxazol-3-amine

Cat. No.: B061122
CAS No.: 182424-34-6
M. Wt: 160.17 g/mol
InChI Key: JVFGZGKZJRXLPV-UHFFFAOYSA-N
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Description

4-Phenyl-1,2-oxazol-3-amine is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 4-position and an amino group at the 3-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent to effect the cyclization at room temperature, followed by oxidative aromatization using manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

    Reduction: Formation of reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,3-oxazol-2-amine
  • 4-Phenyl-1,2,4-oxadiazole-3-amine
  • 4-Phenyl-1,2,5-oxadiazole-3-amine

Uniqueness

4-Phenyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties .

Properties

IUPAC Name

4-phenyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-8(6-12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGZGKZJRXLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182424-34-6
Record name 4-phenyl-1,2-oxazol-3-amine
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